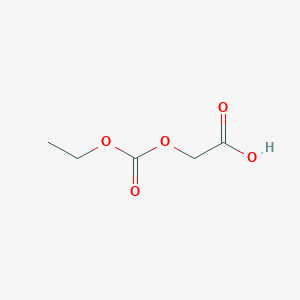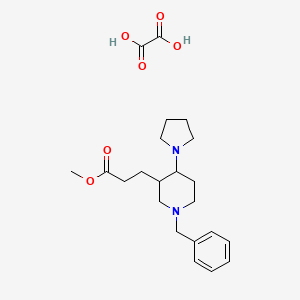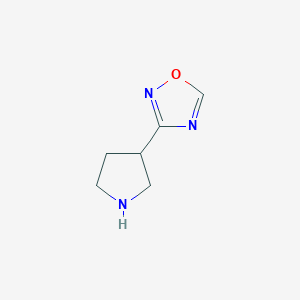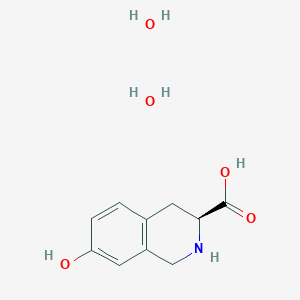
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate
Descripción general
Descripción
(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid dihydrate is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Behavioral Effects in Mice : Nakagawa et al. (1996) synthesized several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids and found that they transiently increased the locomotor activity of mice after peripheral injection. Some of these compounds, including the 7-hydroxy derivative, were detected in the brain and may play a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).
Synthesis Challenges : Bozsó et al. (2000) reported on the difficulties in coupling amino acids to this compound. They found that using specific activation methods facilitated the complete synthesis of peptides, indicating its potential use in peptide synthesis (Bozsó, Tóth, Murphy, & Lovas, 2000).
Enzymatic Oxidation : Coutts et al. (1980) studied the enzymatic oxidation of phenolic tetrahydroisoquinoline-1-carboxylic acids, including ones with a 6- or 7-hydroxy substituent. They found that these acids undergo oxidative decarboxylation to yield high yields of corresponding dihydroisoquinolines (Coutts, Hamblin, Tinley, & Bobbitt, 1980).
Synthesis of Enantiopure Acids : Forró et al. (2016) demonstrated an efficient method for the synthesis of enantiopure 6-hydroxy- and 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which are useful in the synthesis of modulators of nuclear receptors (Forró, Megyesi, Paál, & Fülöp, 2016).
Potential Drug Development : Azukizawa et al. (2008) synthesized a series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and identified one compound as a novel peroxisome proliferators-activated receptor gamma agonist, demonstrating its potential in diabetes treatment (Azukizawa, Kasai, Takahashi, Miike, Kunishiro, Kanda, Mukai, & Shirahase, 2008).
Antioxidant Properties : Kawashima et al. (1979) studied a compound related to (S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and found it to have excellent antioxidant properties (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Propiedades
IUPAC Name |
(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.2H2O/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8;;/h1-3,9,11-12H,4-5H2,(H,13,14);2*1H2/t9-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVRJFEKNLUME-WWPIYYJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)O)C(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


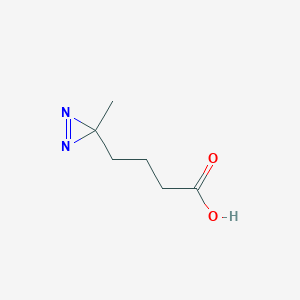

![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)

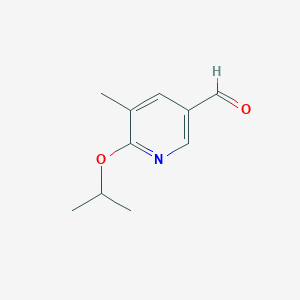
![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)
![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)

